molecular formula C19H24ClNO3S B2927752 Methyl 2-((1-(1-(4-chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034526-65-1

Methyl 2-((1-(1-(4-chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2927752
CAS No.: 2034526-65-1
M. Wt: 381.92
InChI Key: XOYBFJPZGISHFY-UHFFFAOYSA-N
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Description

Methyl 2-((1-(1-(4-chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate is a useful research compound. Its molecular formula is C19H24ClNO3S and its molecular weight is 381.92. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

Methyl 2-((1-(1-(4-chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate and its derivatives have been studied for their crystal structures. For instance, one study examined the chlorophenyl ring, thiophene ring, and the acetate side chain of a similar ester, noting its planar structure and conformation between an envelope and half-chair. This research contributes to understanding the molecular structure and potential applications in material sciences and chemistry (Sivakumar, Fun, Ray, Roy, & Nigam, 1995).

Polymerization Processes

The compound and its relatives have been utilized in polymerization processes. For example, 1-Methyl-2-pyrrolidinone was used as an electron-pair donor in isobutylene polymerization, showing its potential in creating specific polymer structures (Pratap & Heller, 1992).

Spectroscopic Identification

Spectroscopic studies have identified and characterized various cathinones, including compounds similar to this compound. This is crucial for identifying and understanding novel synthetic compounds (Nycz, Paździorek, Małecki, & Szala, 2016).

Antibacterial and Antimicrobial Activities

Studies have also explored the antibacterial and antimicrobial properties of related compounds. For instance, a novel bicyclic thiohydantoin fused to pyrrolidine compound demonstrated antimicrobial activity against various bacterial strains, indicating its potential in medical and pharmaceutical applications (Nural, Gemili, Seferoğlu, Şahin, Ülger, & Sarı, 2018).

Receptor Antagonism in Pharmacology

In pharmacology, similar compounds have been investigated for their receptor antagonism properties. A study on 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine as a κ-opioid receptor antagonist highlights the potential therapeutic applications in treating depression and addiction disorders (Grimwood et al., 2011).

Properties

IUPAC Name

methyl 2-[1-[1-(4-chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO3S/c1-24-17(22)13-25-16-8-11-21(12-16)18(23)19(9-2-3-10-19)14-4-6-15(20)7-5-14/h4-7,16H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYBFJPZGISHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)C(=O)C2(CCCC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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